molecular formula C11H16N2O3S B2691367 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide CAS No. 1538453-90-5

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide

Cat. No.: B2691367
CAS No.: 1538453-90-5
M. Wt: 256.32
InChI Key: LVCHPLIGBNGDGC-UHFFFAOYSA-N
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Description

3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide: is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 3-methoxybenzenesulfonyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group in the compound can undergo oxidation to form a hydroxyl group, resulting in the formation of 3-hydroxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide.

    Reduction: The sulfonamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: 3-Hydroxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the sulfonamide group, which can coordinate with metal centers.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications in the development of agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its target.

Comparison with Similar Compounds

    3-Methoxybenzenesulfonamide: Lacks the pyrrolidine ring, which may result in different biological activity and binding properties.

    N-(Pyrrolidin-3-yl)benzenesulfonamide: Lacks the methoxy group, which can affect its chemical reactivity and interactions with biological targets.

    3-Hydroxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide: Contains a hydroxyl group instead of a methoxy group, which can influence its oxidation state and solubility.

Uniqueness: 3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide is unique due to the combination of the methoxy group, pyrrolidine ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(7-10)17(14,15)13-9-5-6-12-8-9/h2-4,7,9,12-13H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCHPLIGBNGDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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